![molecular formula C5H10ClF2N B1449910 (S)-3,3-difluorocyclopentanamine hydrochloride CAS No. 1408148-48-0](/img/structure/B1449910.png)
(S)-3,3-difluorocyclopentanamine hydrochloride
Overview
Description
“(S)-3,3-difluorocyclopentanamine hydrochloride” is a hydrochloride salt of an amine. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds . The “(S)” denotes the stereochemistry of the compound, indicating it is the “left-handed” version of the molecule.
Chemical Reactions Analysis
Amines, such as the one in this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The presence of the fluorine atoms may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt of an amine, it would likely be soluble in water . The presence of fluorine atoms could also influence its properties, as fluorine is highly electronegative.Scientific Research Applications
Synthesis of Biologically Active Compounds
- The synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon for creating biologically active compounds, showcases the utility of difluorinated amines like (S)-3,3-difluorocyclopentanamine hydrochloride. This synthesis demonstrates the compound's role in the development of new pharmaceuticals and bioactive molecules (Wei, Makowski, & Rutherford, 2012).
Neurokinin-1 Receptor Antagonists
- Research on neurokinin-1 receptor antagonists suitable for intravenous and oral administration highlights the relevance of difluorinated cyclopentanamines in developing compounds with potential applications in treating emesis and depression. These studies indicate the compound's significance in neuroscience and therapeutic applications (Harrison et al., 2001).
Fluorinated Piperidines and Pipecolic Acids
- The creation of new synthetic pathways toward valuable 3,3-difluoropiperidines and the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, underlines the importance of difluorinated cyclopentanamines in synthesizing novel amino acids and piperidines. These findings are crucial for medicinal chemistry and drug design (Verniest et al., 2008).
Adsorption and Removal of Contaminants
- Studies on the enhanced adsorption for the removal of contaminants like tetracycline hydrochloride using biochar derived from various sources demonstrate the application of difluorinated cyclopentanamines in environmental science, particularly in water treatment and pollutant removal processes (Zhang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-3,3-difluorocyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHMNFTPGBLCX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1N)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3-difluorocyclopentanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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